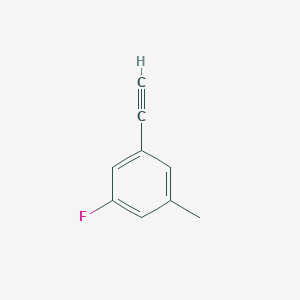

1-Ethynyl-3-fluoro-5-methylbenzene

Description

1-Ethynyl-3-fluoro-5-methylbenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl (-C≡CH), fluoro (-F), and methyl (-CH₃) group at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C₈H₆F, with a molar mass of 121 g/mol. The fluorine atom enhances electronegativity and may influence intermolecular interactions, while the methyl group contributes steric bulk and electron-donating effects. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern .

Properties

IUPAC Name |

1-ethynyl-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUSZBMREDOLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960589-12-2 | |

| Record name | 1-ethynyl-3-fluoro-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

1-Ethynyl-3-fluoro-5-methylbenzene is utilized in various scientific research fields:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 1-ethynyl-3-fluoro-5-methylbenzene in chemical reactions typically involves the interaction of its functional groups with reagents. For instance, in electrophilic aromatic substitution, the fluorine atom’s electron-withdrawing effect deactivates the benzene ring, making it less reactive towards electrophiles. The ethynyl group can participate in reactions through its triple bond, allowing for various addition reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below compares 1-Ethynyl-3-fluoro-5-methylbenzene with two analogues from the provided evidence:

Key Observations:

- Molecular Mass : The trifluoromethyl and ethyl groups in the third compound significantly increase its molar mass (204.19 g/mol) compared to the ethynyl-containing target compound (121 g/mol) .

- Substituent Effects: Ethynyl vs. Ethenyl: The ethynyl group in the target compound enables alkyne-specific reactions (e.g., Sonogashira coupling), whereas the ethenyl group in 1-chloro-3-ethenyl-5-fluorobenzene participates in electrophilic additions . Fluoro vs. Trifluoromethyl: The trifluoromethyl group in the third compound offers superior electron-withdrawing effects, enhancing metabolic stability in pharmaceuticals compared to a single fluorine atom .

This compound

- Reactivity : The ethynyl group facilitates catalytic coupling reactions, making it valuable in synthesizing conjugated polymers or bioactive molecules.

- Applications: Potential use in optoelectronics (due to π-conjugation) or as a building block for kinase inhibitors.

1-Chloro-3-ethenyl-5-fluorobenzene

- Reactivity : Chlorine’s electronegativity enhances susceptibility to nucleophilic aromatic substitution. The ethenyl group enables Diels-Alder reactions.

- Applications : Intermediate in agrochemicals or liquid crystals.

1-Ethyl-3-methoxy-5-(trifluoromethyl)benzene

- Reactivity : Methoxy and trifluoromethyl groups stabilize charge-transfer complexes.

- Applications : Likely used in drug discovery (e.g., CNS agents) due to trifluoromethyl’s bioavailability-enhancing properties.

Limitations of Available Data

- Patent data () describes complex triazole derivatives (e.g., Example 62) but lacks direct relevance to the target compound’s core structure .

Biological Activity

1-Ethynyl-3-fluoro-5-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the ethynyl group (-C≡CH) and the fluorine atom contributes to its unique chemical properties, which can affect its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : Its structural features allow it to bind to receptors, potentially modulating signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated a significant reduction in bacterial growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| 50 | Escherichia coli |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cell lines (e.g., HepG2). The compound exhibited low cytotoxicity with an IC50 value indicating that it is relatively safe for human cells at therapeutic concentrations.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | 40 | >10 |

Case Study 1: Anticancer Properties

A recent study explored the anticancer potential of this compound in a rodent model. The compound was administered at varying doses, and tumor growth was monitored. Results showed a statistically significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Neurological Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found that treatment with this compound improved motor function and reduced neuronal death in animal models of Parkinson’s disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.